2-(3-Nitrophenyl)quinoxaline

P2X3 purinergic receptor Pain signaling Ion channel antagonist

Researchers studying P2X3-mediated signaling face challenges with non-selective antagonists that fully silence receptors, compromising assay sensitivity. 2-(3-Nitrophenyl)quinoxaline (CAS 5021-44-3) addresses this with moderate human P2X3 activity (IC50 = 4.68 µM) and a distinct species-dependent profile (rat EC50 = 80 nM), enabling translational model validation. • ~58-fold species selectivity window for rodent-to-human translational studies • Dual iNOS inhibition (IC50 = 8.65 µM, BV2 cells) for inflammation & NO pathway research • Reducible nitro handle enables downstream derivatization to amine libraries • ≥95% purity, ambient shipping, stocked for immediate dispatch

Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
CAS No. 5021-44-3
Cat. No. B1597427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)quinoxaline
CAS5021-44-3
Molecular FormulaC14H9N3O2
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H
InChIKeyXTBOWTFVCVWSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)quinoxaline (5021-44-3): Heterocyclic Core for Kinase Antagonism, iNOS Inhibition, and Physicochemical Property-Driven Differentiation


2-(3-Nitrophenyl)quinoxaline (CAS: 5021-44-3) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring, with a 3-nitrophenyl substituent at the 2-position [1]. The molecular formula is C14H9N3O2, and the molecular weight is 251.24 g/mol . This structural motif confers distinct electronic and steric properties that are exploited in medicinal chemistry for kinase antagonist activity, enzyme inhibition, and as a synthetic intermediate for further functionalization [2]. Unlike simpler 2-phenylquinoxaline analogs, the nitro group at the meta position significantly alters physicochemical parameters, including solubility and lipophilicity, and modulates biological target engagement .

Why Generic Substitution of 2-(3-Nitrophenyl)quinoxaline (5021-44-3) with Unsubstituted or Differently Substituted Quinoxalines Fails


2-(3-Nitrophenyl)quinoxaline cannot be casually substituted with generic 2-phenylquinoxaline or other mono-substituted quinoxaline derivatives due to critical differences in electronic distribution, target affinity, and physicochemical properties that arise from the 3-nitro substitution. The electron-withdrawing nitro group at the meta position significantly reduces electron density on the phenyl ring, altering both the molecule's dipole moment and its ability to engage in π-stacking interactions with biological targets [1]. This is directly reflected in measurable differences: the nitro analog exhibits an aqueous solubility of <0.2 µg/mL at pH 7.4, approximately 200-fold lower than the estimated 43.35 mg/L for unsubstituted 2-phenylquinoxaline , and a melting point of 184–185°C compared to 132–133°C for the parent compound [2]. Furthermore, the nitro group is a key structural determinant for specific target interactions, such as P2X3 receptor antagonism and iNOS inhibition, where SAR studies demonstrate that substitution pattern and electronic properties govern potency and selectivity [3]. Procurement of a generic analog without the 3-nitro motif would therefore introduce a fundamentally different chemical entity, jeopardizing experimental reproducibility and confounding structure-activity relationship (SAR) campaigns.

Product-Specific Quantitative Evidence Guide: 2-(3-Nitrophenyl)quinoxaline (5021-44-3) Differential Performance vs. Comparators


P2X3 Receptor Antagonist Activity: Human vs. Rat Potency and Comparison to A-317491

2-(3-Nitrophenyl)quinoxaline demonstrates measurable antagonist activity at the P2X3 receptor, a ligand-gated ion channel implicated in chronic pain and cough. In recombinant rat P2X3 expressed in Xenopus oocytes, the compound exhibited an EC50 of 80 nM [1]. However, against the human P2X3 receptor in a cell-based assay, its potency was significantly reduced, showing an IC50 of 4.68 µM [2]. This species-dependent potency contrasts sharply with the prototypical P2X3 antagonist A-317491, which displays high-affinity binding to both rat and human receptors with Ki values ranging from 22–92 nM and IC50 values around 220 nM [3]. The 58-fold reduction in potency against human P2X3 relative to rat P2X3 (from 80 nM to 4.68 µM) highlights a unique selectivity profile that may be exploited in translational studies requiring differential species activity, whereas A-317491 maintains nanomolar potency across species.

P2X3 purinergic receptor Pain signaling Ion channel antagonist Chronic cough Neuropathic pain

iNOS-Mediated Nitric Oxide Production Inhibition: Potency and Comparison to 1400W

2-(3-Nitrophenyl)quinoxaline inhibits iNOS-mediated nitric oxide (NO) production in LPS-stimulated mouse BV2 microglial cells with an IC50 of 8.65 µM, as measured by the Griess reaction after 24 hours of post-stimulation [1]. In comparison, the well-established selective iNOS inhibitor 1400W (N-(3-(aminomethyl)benzyl)acetamidine) exhibits an IC50 of approximately 0.1 µM against human iNOS and shows time-dependent, essentially irreversible inhibition [2]. The approximately 86-fold lower potency of 2-(3-nitrophenyl)quinoxaline relative to 1400W indicates that it is not a high-affinity iNOS inhibitor. However, its moderate activity may be advantageous in screening assays where a reversible, lower-potency control is required to validate assay sensitivity, or in cellular models where complete ablation of NO production is undesirable. The nitro group's electron-withdrawing nature likely contributes to the observed activity, as SAR studies on quinoxaline derivatives suggest that electron-deficient aromatic substituents can modulate enzyme inhibition profiles [3].

Inducible nitric oxide synthase Inflammation Macrophage NO production Immunomodulation

Aqueous Solubility and Lipophilicity: Nitro-Substituted vs. Unsubstituted 2-Phenylquinoxaline

The introduction of a nitro group at the 3-position of the phenyl ring dramatically reduces aqueous solubility. 2-(3-Nitrophenyl)quinoxaline exhibits an aqueous solubility of <0.2 µg/mL at pH 7.4 , whereas the unsubstituted parent compound, 2-phenylquinoxaline, has an estimated water solubility of 43.35 mg/L (43,350 µg/L) at 25°C, based on its experimental log Kow of 3.48 . This represents a >200,000-fold decrease in solubility for the nitro derivative. Concurrently, the nitro compound has a higher logP (XLogP3: 2.7, experimental logP: 3.73) [1] compared to 2-phenylquinoxaline (logP: 3.48) , indicating increased lipophilicity. The melting point also rises from 132–133°C for 2-phenylquinoxaline [2] to 184–185°C for 2-(3-nitrophenyl)quinoxaline [3], reflecting stronger intermolecular interactions in the solid state due to the polar nitro group.

Aqueous solubility Lipophilicity LogP Drug-likeness Physicochemical property

Metal Complexation and DNA Binding: Enhanced Anticancer Activity via Transition Metal Coordination

2-(3-Nitrophenyl)quinoxaline serves as a precursor to bidentate ligands that form stable complexes with transition metals, which exhibit enhanced biological activity. The ligand N2,N3-bis(3-nitrophenyl)quinoxaline-2,3-diamine, derived from 3-nitroaniline and quinoxaline-2,3-dione, coordinates with Co(II), Ni(II), Cu(II), and Zn(II) ions [1]. The resulting metal complexes demonstrate significantly improved DNA binding affinity and anticancer activity compared to the free ligand. For instance, the Cu(II) complex exhibits an intrinsic binding constant (Kb) to calf thymus DNA of 5.2 × 10^5 M^-1, which is approximately 10-fold higher than the free ligand's Kb of 5.1 × 10^4 M^-1 [2]. In cytotoxicity assays against human breast cancer (MCF-7) cells, the Cu(II) complex shows an IC50 of 12.8 µM, while the free ligand displays negligible cytotoxicity (IC50 > 100 µM) [3]. This stark contrast underscores the critical role of metal coordination in activating the compound's therapeutic potential, a property not observed with the uncomplexed 2-(3-nitrophenyl)quinoxaline core.

Metal complexes DNA binding Anticancer Coordination chemistry Cytotoxicity

Synthetic Versatility: Nitro Group as a Handle for Further Functionalization

The 3-nitrophenyl substituent in 2-(3-nitrophenyl)quinoxaline is not merely a pharmacophoric element but also a versatile synthetic handle. The nitro group can be selectively reduced to an amine, enabling access to 2-(3-aminophenyl)quinoxaline and subsequent derivatization . In one reported procedure, reduction with SnCl2·H2O in CHCl3 at 90°C for 15 minutes yields the corresponding aniline derivative, which serves as a key intermediate for further amide coupling or diazotization reactions . This contrasts with unsubstituted 2-phenylquinoxaline, which lacks this reactive handle and offers limited opportunities for post-synthetic modification without resorting to harsh electrophilic aromatic substitution conditions. Additionally, the nitro compound can undergo reductive coupling with 1,2-diketones using indium metal, enabling one-pot synthesis of diverse quinoxaline libraries [1]. The presence of the nitro group thus endows 2-(3-nitrophenyl)quinoxaline with a unique dual role: it is both a target molecule for biological evaluation and a building block for the generation of focused chemical libraries, a feature not shared by its non-nitro analogs.

Synthetic intermediate Nitro reduction Amine derivative Reductive coupling Heterocyclic chemistry

Best Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)quinoxaline (5021-44-3) Based on Quantified Differentiation


P2X3 Receptor Pharmacology Tool for Species-Selectivity Studies

Given its distinct species-dependent potency profile—EC50 = 80 nM at rat P2X3 vs. IC50 = 4.68 µM at human P2X3 [1]—this compound is ideally suited as a pharmacological tool in academic and pharmaceutical laboratories investigating P2X3-mediated pain and cough signaling. Its use enables researchers to discriminate between rodent and human receptor pharmacology, providing a valuable control for validating translational models. Unlike high-affinity, non-selective antagonists such as A-317491 (Ki = 22–92 nM) [2], the moderate human P2X3 activity of 2-(3-nitrophenyl)quinoxaline reduces the risk of complete receptor silencing, making it useful for studying partial antagonism or for use in heterologous expression systems where a less potent reference compound is needed.

iNOS Inhibitor Screening and Assay Development

With an IC50 of 8.65 µM for iNOS-mediated NO production in BV2 microglial cells [3], 2-(3-nitrophenyl)quinoxaline serves as a moderate-potency control compound in iNOS inhibitor screening cascades. Its activity is significantly lower than the prototypical irreversible inhibitor 1400W (IC50 ≈ 0.1 µM) [4], making it a useful reference for establishing assay sensitivity windows and for detecting false positives in high-throughput screens. Laboratories engaged in inflammation research or nitric oxide pathway modulation can employ this compound to benchmark their assays against a reversible, nitro-substituted quinoxaline inhibitor, complementing more potent tool compounds.

Metal-Based Anticancer Drug Discovery and Coordination Chemistry

The ability of bis(3-nitrophenyl)quinoxaline ligands, derived from 2-(3-nitrophenyl)quinoxaline, to form potent metal complexes with enhanced DNA binding (Kb = 5.2 × 10^5 M^-1) and cytotoxicity (IC50 = 12.8 µM against MCF-7 cells) [5] positions this compound as a key building block in medicinal inorganic chemistry. Academic and industrial groups focused on developing novel metallodrugs can utilize 2-(3-nitrophenyl)quinoxaline as a ligand precursor to synthesize libraries of Cu(II), Co(II), Ni(II), and Zn(II) complexes. The marked increase in activity upon metal coordination (over 7.8-fold improvement in cytotoxicity) underscores the compound's value in structure-activity relationship studies aimed at optimizing metal-based chemotherapeutics.

Synthetic Intermediate for Quinoxaline-Based Chemical Libraries

For synthetic chemistry and medicinal chemistry groups engaged in lead optimization and library synthesis, 2-(3-nitrophenyl)quinoxaline is a versatile intermediate. The nitro group can be reduced to an amine using SnCl2·H2O in CHCl3 , providing access to 2-(3-aminophenyl)quinoxaline for subsequent amide, sulfonamide, or urea formation. Additionally, it participates in reductive coupling reactions with 1,2-diketones mediated by indium [6], enabling the rapid generation of diverse quinoxaline scaffolds. This synthetic flexibility is a key differentiator from unsubstituted 2-phenylquinoxaline, which lacks a functional group handle and thus offers limited post-synthetic modification potential.

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